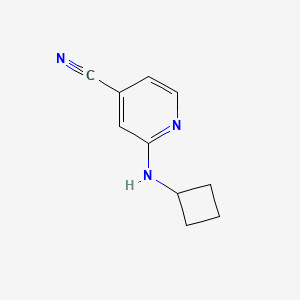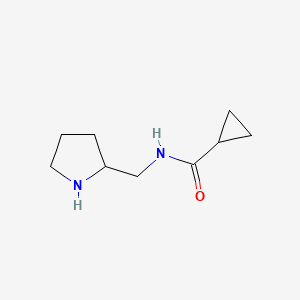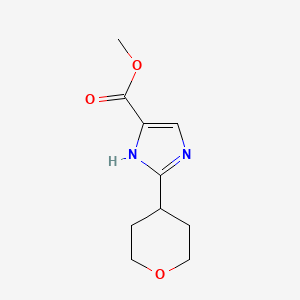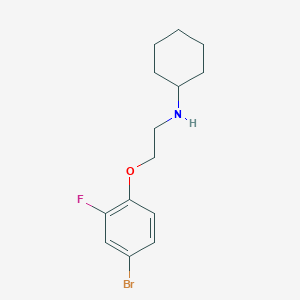
3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Polymer Chemistry
3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl and related compounds have been extensively studied in the context of synthesis and polymer chemistry. For instance, Lin Yuan-bin (2005) synthesized 3-(Trifluoromethyl)-1,1′-biphenyl, showcasing its potential in creating complex organic structures (Lin Yuan-bin, 2005). Furthermore, Olvera et al. (2013) described the synthesis of high-molecular-weight polymers using trifluoromethylaryl ketones, which underscores the importance of these compounds in advanced polymerization techniques (Olvera et al., 2013).
Photoredox Catalysis
In the field of photoredox catalysis, trifluoromethyl groups, closely related to the structure of 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl, are crucial. Koike and Akita (2016) discussed the importance of these groups in fluoromethylation reactions, highlighting their utility in creating complex organic molecules (Koike & Akita, 2016).
Material Science and Optoelectronics
In material science and optoelectronics, Zuaretz et al. (1991) explored the conformational aspects of compounds like 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl, which is vital for understanding material properties (Zuaretz et al., 1991). Li et al. (2002) demonstrated how postfunctionalization of polymers can influence their optical properties, where substituents like bromomethyl and trifluoromethyl play a critical role (Li et al., 2002).
Organometallic Synthesis
Porwisiak and Schlosser (1996) showed the utility of bromo-trifluoromethyl-benzene derivatives in organometallic synthesis, suggesting potential applications of compounds similar to 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl in this domain (Porwisiak & Schlosser, 1996).
Chemical Stability and Reaction Dynamics
Itoh et al. (2006) explored the stability of carbenes protected by groups like trifluoromethyl and bromine, providing insights into the reactivity of such molecules (Itoh et al., 2006). Similarly, Chernega et al. (1995) investigated the molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides, which are structurally related to 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl, highlighting their importance in chemical synthesis (Chernega et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16,17)18/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIJWJVRSUPHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727444 | |
| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |
CAS RN |
83169-86-2 | |
| Record name | 3-(Bromomethyl)-3′-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83169-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-3'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)


methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)



